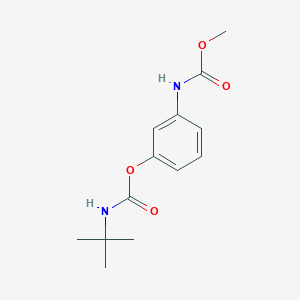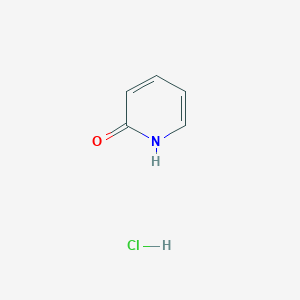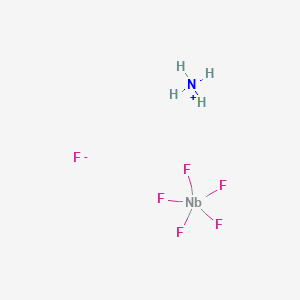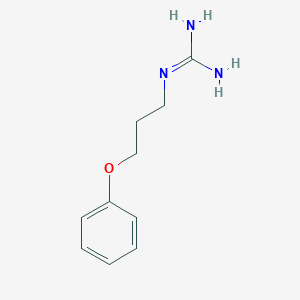![molecular formula C14H15PS2 B084228 Phosphine sulfide, [(methylthio)methyl]diphenyl- CAS No. 10428-60-1](/img/structure/B84228.png)
Phosphine sulfide, [(methylthio)methyl]diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine sulfide, [(methylthio)methyl]diphenyl-, is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields. This compound is a member of the organophosphorus family and is known for its unique properties that make it suitable for use in a range of applications. In
Wirkmechanismus
The mechanism of action of phosphine sulfide is not fully understood, but it is believed to involve the inhibition of cellular respiration. This compound is known to bind to the cytochrome c oxidase enzyme in the mitochondrial respiratory chain, which leads to the disruption of the electron transport chain and the inhibition of ATP synthesis. This, in turn, leads to the accumulation of reactive oxygen species and the induction of cell death.
Biochemische Und Physiologische Effekte
Phosphine sulfide has been shown to have a range of biochemical and physiological effects, depending on the concentration and exposure time. At low concentrations, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress. At higher concentrations, phosphine sulfide can induce cell death through apoptosis or necrosis. In vivo studies have shown that exposure to phosphine sulfide can cause respiratory distress, liver damage, and neurological symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
Phosphine sulfide has several advantages for use in lab experiments, including its stability and ease of synthesis. This compound is also relatively inexpensive and can be used in a range of applications. However, there are also some limitations to its use, including its toxicity and potential for environmental contamination. Careful handling and disposal procedures are necessary to ensure the safety of researchers and the environment.
Zukünftige Richtungen
There are several future directions for research on phosphine sulfide, including the development of new synthesis methods, the exploration of its potential as an anticancer agent, and the investigation of its environmental impact. Additional studies on the mechanism of action and the biochemical and physiological effects of this compound are also needed to fully understand its potential applications and limitations.
Synthesemethoden
Phosphine sulfide can be synthesized through various methods, including the reaction of diphenylphosphine with methylthiol in the presence of a catalyst. This method involves the use of a reductive amination reaction to create the compound. Another method involves the reaction of diphenylphosphine with carbon disulfide to form diphenyldithiophosphinic acid, which is then reacted with methyl iodide to form the desired product.
Wissenschaftliche Forschungsanwendungen
Phosphine sulfide has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, this compound has been shown to have insecticidal properties and can be used as a fumigant to control pests in stored grains. In medicine, phosphine sulfide has been studied for its potential as an anticancer agent due to its ability to induce cell death in cancer cells. In material science, this compound has been used as a precursor for the synthesis of metal sulfides and as a stabilizer for the synthesis of nanoparticles.
Eigenschaften
CAS-Nummer |
10428-60-1 |
|---|---|
Produktname |
Phosphine sulfide, [(methylthio)methyl]diphenyl- |
Molekularformel |
C14H15PS2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
methylsulfanylmethyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H15PS2/c1-17-12-15(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
InChI-Schlüssel |
YBFNQJXWXFHEJV-UHFFFAOYSA-N |
SMILES |
CSCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CSCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Synonyme |
[(Methylthio)methyl]diphenylphosphine sulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



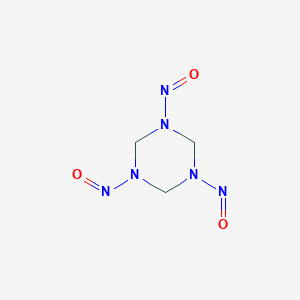
![1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B84146.png)
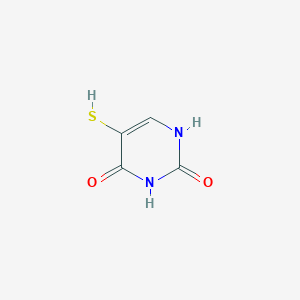
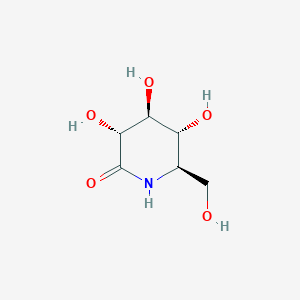

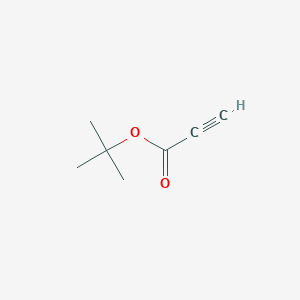
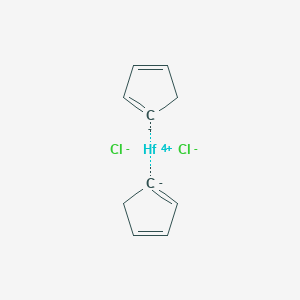
![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)


